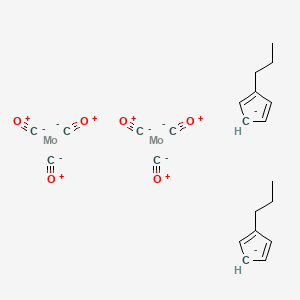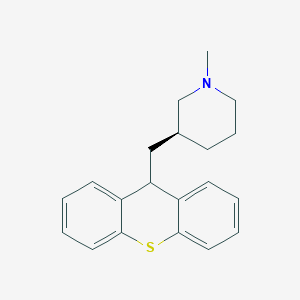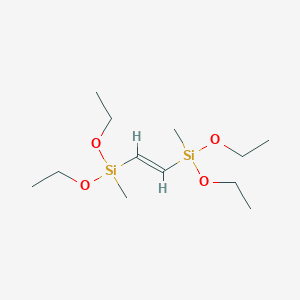
Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene is an organometallic compound with the chemical formula C22H22Mo2O6 It is a dimeric complex where two molybdenum atoms are each bonded to a propylcyclopentadienyl ligand and three carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene typically involves the reaction of molybdenum hexacarbonyl with propylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2Mo(CO)6+2C5H4C3H7→(C5H4C3H7)Mo(CO)3)2+6CO
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state molybdenum species.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the use of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum species.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying molybdenum-containing enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for radiopharmaceuticals.
Industry: Utilized in the production of advanced materials, including thin films and coatings.
Mecanismo De Acción
The mechanism of action of Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene involves the coordination of the molybdenum center with various substrates. The compound can facilitate electron transfer processes and stabilize reactive intermediates, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentadienylmolybdenum tricarbonyl dimer
- Methylcyclopentadienylmolybdenum tricarbonyl dimer
- Ethylcyclopentadienylmolybdenum tricarbonyl dimer
Uniqueness
Carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene is unique due to the presence of the propyl group, which can influence the compound’s reactivity and stability. This structural variation can lead to different catalytic properties and applications compared to its analogs.
Propiedades
IUPAC Name |
carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.6CO.2Mo/c2*1-2-5-8-6-3-4-7-8;6*1-2;;/h2*3-4,6-7H,2,5H2,1H3;;;;;;;;/q2*-1;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOZOOSWHLLHBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C[CH-]C=C1.CCCC1=C[CH-]C=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Mo2O6-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746533 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105046-05-7 |
Source


|
| Record name | carbon monoxide;molybdenum;2-propylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



